molecular formula C33H59IN2O B126550 Tmc-aea CAS No. 144108-31-6

Tmc-aea

Cat. No. B126550
M. Wt: 626.7 g/mol
InChI Key: DHSXKGQVDZYBPG-MHCSTSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tmc-aea, also known as 2-(2,3,5-trimethylcyclohexylidene) acetic acid, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. Tmc-aea is a synthetic molecule that belongs to the class of cyclohexylidene acetic acid derivatives.

Mechanism Of Action

The mechanism of action of Tmc-aea is not fully understood. However, studies have shown that Tmc-aea may exert its biological effects by inhibiting various signaling pathways and enzymes, including cyclooxygenase-2 (COX-2), nuclear factor-kappaB (NF-kB), and phosphodiesterase-4 (PDE-4). Additionally, Tmc-aea has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Biochemical And Physiological Effects

Tmc-aea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, Tmc-aea has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Tmc-aea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Tmc-aea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tmc-aea is its high purity and yield, which makes it a valuable compound for scientific research. Additionally, Tmc-aea exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of Tmc-aea is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Tmc-aea. One potential direction is the development of Tmc-aea-based drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of Tmc-aea and its potential use in modulating the immune system. Moreover, the development of novel synthesis methods for Tmc-aea may lead to the production of more potent and selective derivatives. Finally, the use of Tmc-aea in combination with other compounds may lead to the development of more effective therapies for various diseases.
Conclusion
In conclusion, Tmc-aea is a novel compound with significant potential applications in various fields, including drug discovery and development. Tmc-aea exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. Additionally, Tmc-aea has been studied for its potential use in treating various diseases, including Alzheimer's disease and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of Tmc-aea and its potential use in modulating the immune system. The development of Tmc-aea-based drugs may lead to the development of more effective therapies for various diseases.

Synthesis Methods

Tmc-aea is synthesized through a multistep process that involves the reaction of 2,3,5-trimethylcyclohexanone with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization and purification using various solvents. The synthesis of Tmc-aea has been optimized to yield high purity and yield, making it a valuable compound for scientific research.

Scientific Research Applications

Tmc-aea has shown potential applications in various fields, including drug discovery and development, as well as in the study of various biological processes. Tmc-aea has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. Additionally, Tmc-aea has been studied for its potential use in treating diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

144108-31-6

Product Name

Tmc-aea

Molecular Formula

C33H59IN2O

Molecular Weight

626.7 g/mol

IUPAC Name

2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carbonyl]amino]ethyl-trimethylazanium;iodide

InChI

InChI=1S/C33H58N2O.HI/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-26-22-25(31(36)34-20-21-35(6,7)8)16-18-32(26,4)30(27)17-19-33(28,29)5;/h12,23-25,27-30H,9-11,13-22H2,1-8H3;1H/t24-,25+,27?,28-,29?,30?,32+,33-;/m1./s1

InChI Key

DHSXKGQVDZYBPG-MHCSTSKJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)C(=O)NCC[N+](C)(C)C)C)C.[I-]

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-]

synonyms

cholesteryl-3beta-carboxyamidoethylene-trimethylammonium iodide
N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium
N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium iodide
TMC-AEA

Origin of Product

United States

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